(3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
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Description
(3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19FN4O3S and its molecular weight is 390.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with complex heterocyclic structures, similar to the one you're interested in, are often synthesized and analyzed for their structural properties. For example, a study by Prasad et al. (2018) detailed the synthesis and structural exploration of a novel bioactive heterocycle, which was evaluated for antiproliferative activity and characterized using various spectroscopic techniques. This type of research highlights the importance of structural analysis in understanding the biological activity of complex molecules (Prasad et al., 2018).
Antipsychotic Potential
Conformationally restricted butyrophenones and their derivatives have been synthesized and evaluated for their antipsychotic potential. These compounds demonstrate affinity for dopamine and serotonin receptors, suggesting their use in treating psychiatric disorders. The structural features of these molecules, including piperidine and benzisoxazole rings, contribute to their pharmacological profiles. Such studies could provide a basis for exploring the antipsychotic potential of the compound (Raviña et al., 2000).
Anticancer Activity
Fluoro-substituted compounds, especially those with heterocyclic structures, have been investigated for their anticancer activities. For instance, novel fluoro-substituted benzo[b]pyran derivatives were synthesized and tested against various human cancer cell lines, demonstrating significant anticancer activity at low concentrations. This suggests that fluoro-substitution and heterocyclic frameworks could enhance the anticancer potential of related compounds (Hammam et al., 2005).
Antimicrobial and Antifungal Properties
The synthesis and evaluation of novel compounds for antimicrobial and antifungal activities is a critical area of research. Studies have shown that certain piperidinyl and benzisoxazolyl derivatives possess good to moderate activity against selected bacterial and fungal strains. This indicates the potential for compounds with similar structural motifs to be developed as antimicrobial and antifungal agents (Anuse et al., 2019).
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-21-16-4-2-3-5-17(16)23(27(21,25)26)13-7-10-22(11-8-13)18(24)14-6-9-20-12-15(14)19/h2-6,9,12-13H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSCCBUNYRNZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=C(C=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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